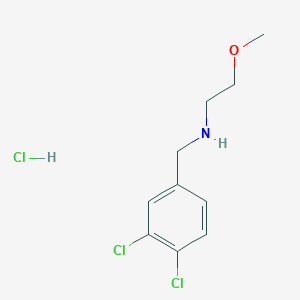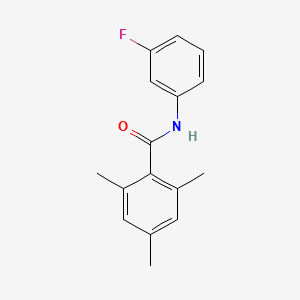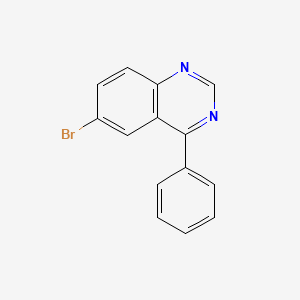![molecular formula C19H16BrClN2O2 B5358809 N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-2-bromobenzamide](/img/structure/B5358809.png)
N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-2-bromobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-2-bromobenzamide, also known as ABAM, is a chemical compound that has gained attention in the scientific community for its potential applications in cancer research. ABAM belongs to the class of compounds known as tubulin inhibitors, which are known to disrupt the formation of microtubules and inhibit cell division. In
科学的研究の応用
N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-2-bromobenzamide has been studied extensively for its potential applications in cancer research. It has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to be effective in inhibiting tumor growth in animal models of cancer. Additionally, this compound has been shown to be effective in overcoming drug resistance in cancer cells.
作用機序
N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-2-bromobenzamide exerts its anti-cancer activity through its ability to inhibit tubulin polymerization, which is essential for cell division. This compound binds to the colchicine binding site on tubulin, which prevents the formation of microtubules and inhibits cell division. This results in the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. It has been shown to induce cell cycle arrest in the G2/M phase, which is essential for cell division. This compound has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. Additionally, this compound has been shown to inhibit the activity of the proteasome, which is responsible for the degradation of proteins in cells.
実験室実験の利点と制限
N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-2-bromobenzamide has several advantages for use in lab experiments. It has high potency against cancer cells, making it useful for studying the mechanisms of cancer cell death. Additionally, this compound has been shown to be effective in overcoming drug resistance in cancer cells, making it a valuable tool for studying drug resistance mechanisms. However, this compound has some limitations for use in lab experiments. It is highly toxic and must be handled with care. Additionally, it has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-2-bromobenzamide. One area of research is the development of this compound analogs with improved potency and solubility. Another area of research is the study of this compound in combination with other anti-cancer agents, which may improve its efficacy. Additionally, research is needed to better understand the mechanisms of drug resistance to this compound and to develop strategies to overcome this resistance. Finally, research is needed to explore the potential applications of this compound in other areas of medicine, such as neurodegenerative diseases.
Conclusion
In conclusion, this compound is a promising chemical compound with potential applications in cancer research. Its synthesis method has been optimized to produce high yields and purity, making it suitable for use in scientific research. This compound has been shown to have potent anti-cancer activity through its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells. However, this compound has some limitations for use in lab experiments, including its toxicity and limited solubility. Future research is needed to explore the potential of this compound in cancer research and other areas of medicine.
合成法
The synthesis of N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-2-bromobenzamide involves the reaction of 2-bromo-N-(4-chlorophenyl)benzamide with allyl isocyanate in the presence of a palladium catalyst. The reaction proceeds through a Heck coupling reaction, which results in the formation of this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
特性
IUPAC Name |
2-bromo-N-[(E)-1-(4-chlorophenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClN2O2/c1-2-11-22-19(25)17(12-13-7-9-14(21)10-8-13)23-18(24)15-5-3-4-6-16(15)20/h2-10,12H,1,11H2,(H,22,25)(H,23,24)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQZLEAZBICZCG-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=O)/C(=C\C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(diethylamino)phenyl]-3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5358731.png)
![N-(2-cyclohex-1-en-1-ylethyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5358739.png)

![2-({5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5358747.png)

![5-{[4-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-N-ethylpyrimidin-2-amine](/img/structure/B5358761.png)
amino]-1-piperidinyl}nicotinonitrile](/img/structure/B5358766.png)
![N-[(1,3-dimethylpyrrolidin-3-yl)methyl]-N,5-dimethyl-1-pyridin-2-yl-1H-pyrazole-4-carboxamide](/img/structure/B5358768.png)
![{1-[(1'-benzyl-1,4'-bipiperidin-3-yl)carbonyl]piperidin-4-yl}methanol](/img/structure/B5358775.png)

![4-amino-N-{4-[2-(2,4-dichlorophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5358791.png)


